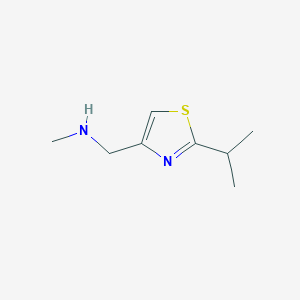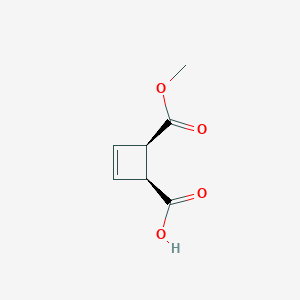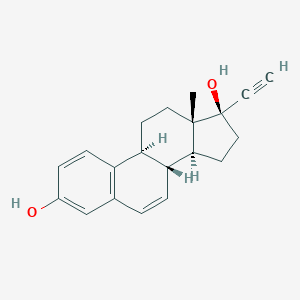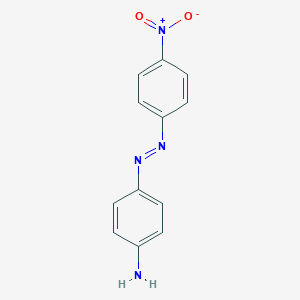
2-Isopropyl-4-(Methylaminomethyl)thiazol
Übersicht
Beschreibung
2-Isopropyl-4-(methylaminomethyl)thiazole is a useful research compound. Its molecular formula is C8H14N2S and its molecular weight is 170.28 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Isopropyl-4-(methylaminomethyl)thiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Isopropyl-4-(methylaminomethyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropyl-4-(methylaminomethyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin: Verbesserung der Wirksamkeit von Anti-HIV-Medikamenten
2-Isopropyl-4-(Methylaminomethyl)thiazol dient als synthetisches Zwischenprodukt bei der Herstellung von Cobicistat . Cobicistat ist ein Cytochrom P450 3A (CYP3A)-Inhibitor, der verwendet wird, um die Wirksamkeit bestimmter antiretroviraler Medikamente zur Behandlung von HIV-1 zu steigern. Durch die Hemmung von CYP3A verlangsamt Cobicistat den Abbau dieser Medikamente, wodurch sich ihre Plasmakonzentration und therapeutische Wirksamkeit erhöht, ohne dass die Dosierung erhöht werden muss.
Biochemie: Zwischenprodukt bei der Arzneimittelsynthese
Diese Verbindung ist ein wichtiges Zwischenprodukt bei der Synthese von Ritonavir, einem weiteren antiretroviralen Medikament, das zur Behandlung und Vorbeugung von HIV/AIDS eingesetzt wird . Es gehört zur Klasse der Proteaseinhibitoren und wirkt ähnlich wie Cobicistat, indem es Enzyme hemmt, die es HIV ermöglichen, sich in Zellen zu replizieren.
Pharmakologie: Arzneimittelentwicklung und -verbesserung
In der Pharmakologie unterstreicht die Rolle von this compound als Zwischenprodukt bei der Synthese von Medikamenten wie Cobicistat und Ritonavir seine Bedeutung bei der Entwicklung von Medikamenten, die präzise pharmakokinetische Profile für verbesserte Patientenergebnisse erfordern .
Chemische Synthese: Vielseitiger Baustein
Die Verbindung wird als vielseitiger Baustein in der chemischen Synthese eingesetzt, insbesondere bei der Bildung komplexer Moleküle. Seine Reaktivität mit verschiedenen Reagenzien macht es zu einer wertvollen Verbindung bei der Herstellung einer breiten Palette synthetischer Produkte .
Analytische Chemie: Standard für die Kalibrierung
In der analytischen Chemie können Verbindungen wie this compound als Standards zur Kalibrierung von Instrumenten verwendet werden. Sie tragen dazu bei, die Genauigkeit und Präzision der in der chemischen Analyse verwendeten analytischen Methoden zu gewährleisten .
Eigenschaften
IUPAC Name |
N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-6(2)8-10-7(4-9-3)5-11-8/h5-6,9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSFABGWAXURNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165569 | |
| Record name | 2-Isopropyl-4-(N-methyl)amino-methyl thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154212-60-9 | |
| Record name | N-Methyl-2-(1-methylethyl)-4-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154212-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropyl-4-(N-methyl)amino-methyl thiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154212609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isopropyl-4-(N-methyl)amino-methyl thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropyl-4-(N-methyl)aminomethylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOPROPYL-4-(N-METHYL)AMINO-METHYL THIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G297848J78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is novel about the synthesis method for 2-isopropyl-4-(methylaminomethyl)thiazole described in the research paper?
A1: The research paper presents a novel synthetic route for 2-isopropyl-4-(methylaminomethyl)thiazole starting from 2,2-dimethyl-4-methylene-1,3-dioxane. [] This method offers advantages in terms of simplicity, mild reaction conditions, and avoids the use of highly toxic starting materials. []
Q2: What are the key steps involved in the synthesis of 2-isopropyl-4-(methylaminomethyl)thiazole as described in the research paper?
A2: The synthesis involves a multi-step process: 1. Addition and Condensation: 2,2-dimethyl-4-methylene-1,3-dioxane reacts with a halogenating agent followed by condensation with 2-methylpropanethioamide to yield 2-isopropyl-4-hydroxymethylthiazole. 2. Chlorination: 2-isopropyl-4-hydroxymethylthiazole undergoes chlorination to form 2-isopropyl-4-chloromethylthiazole. 3. Substitution: Finally, 2-isopropyl-4-chloromethylthiazole reacts with methylamine to produce the target compound, 2-isopropyl-4-(methylaminomethyl)thiazole. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4'-Methoxy-2-nitro-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B124938.png)

![1-(2-amino-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B124943.png)

![1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B124948.png)
![2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal](/img/structure/B124949.png)






